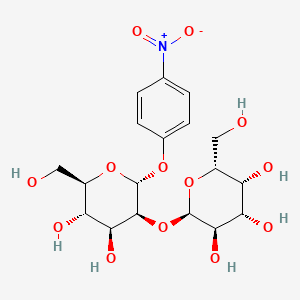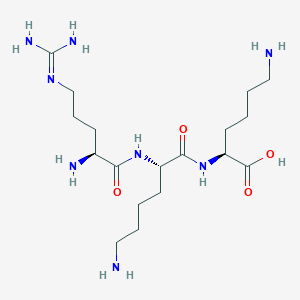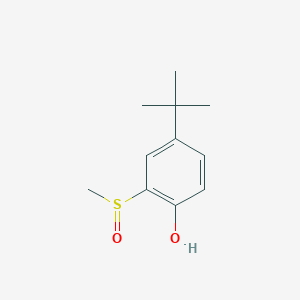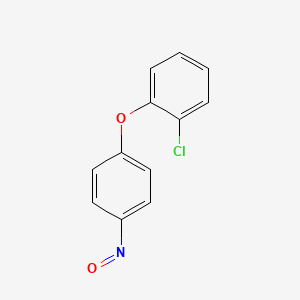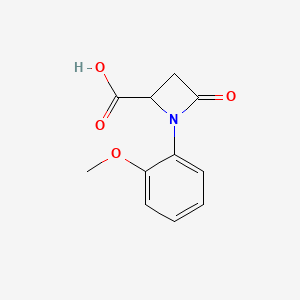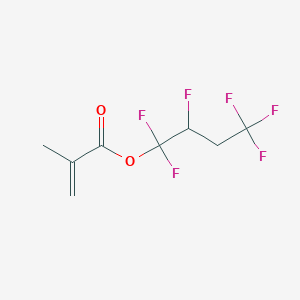
1,1,2,4,4,4-Hexafluorobutyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,4,4,4-Hexafluorobutyl 2-methylprop-2-enoate is a fluorinated ester compound with the molecular formula C8H8F6O2. It is known for its unique chemical properties, including high thermal stability and resistance to solvents. This compound is often used in the synthesis of specialized polymers and coatings due to its ability to impart desirable properties such as hydrophobicity and chemical resistance.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,2,4,4,4-Hexafluorobutyl 2-methylprop-2-enoate can be synthesized through the esterification of 2-methylprop-2-enoic acid with 1,1,2,4,4,4-hexafluorobutanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound involves continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity starting materials and efficient separation techniques, such as distillation and crystallization, ensures the production of high-quality product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,1,2,4,4,4-Hexafluorobutyl 2-methylprop-2-enoate undergoes several types of chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form polymers with unique properties.
Hydrolysis: In the presence of water and a suitable catalyst, the ester bond can be hydrolyzed to yield 2-methylprop-2-enoic acid and 1,1,2,4,4,4-hexafluorobutanol.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Hydrolysis: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide, are used to facilitate the reaction.
Substitution: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Major Products Formed
Polymerization: Fluorinated polymers with high thermal stability and chemical resistance.
Hydrolysis: 2-methylprop-2-enoic acid and 1,1,2,4,4,4-hexafluorobutanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,1,2,4,4,4-Hexafluorobutyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of fluorinated polymers and copolymers for advanced materials.
Biology: Employed in the development of biocompatible coatings and drug delivery systems.
Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility and resistance to degradation.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants for various industrial applications.
Mechanism of Action
The mechanism of action of 1,1,2,4,4,4-hexafluorobutyl 2-methylprop-2-enoate involves its ability to undergo polymerization and form stable polymers. The presence of fluorine atoms in the compound enhances its chemical resistance and thermal stability. The ester functional group allows for easy incorporation into polymer chains, resulting in materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,4,4,4-Hexafluorobutyl methacrylate
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
- Methacrylatoethyl trimethyl ammonium chloride
Uniqueness
1,1,2,4,4,4-Hexafluorobutyl 2-methylprop-2-enoate is unique due to its specific arrangement of fluorine atoms and the presence of the ester functional group. This combination imparts superior chemical resistance and thermal stability compared to similar compounds. Additionally, its ability to undergo polymerization makes it a valuable building block for advanced materials.
Properties
CAS No. |
76643-43-1 |
|---|---|
Molecular Formula |
C8H8F6O2 |
Molecular Weight |
250.14 g/mol |
IUPAC Name |
1,1,2,4,4,4-hexafluorobutyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H8F6O2/c1-4(2)6(15)16-8(13,14)5(9)3-7(10,11)12/h5H,1,3H2,2H3 |
InChI Key |
LCPUCXXYIYXLJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC(C(CC(F)(F)F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




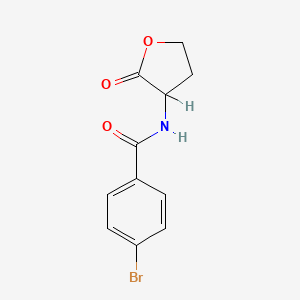
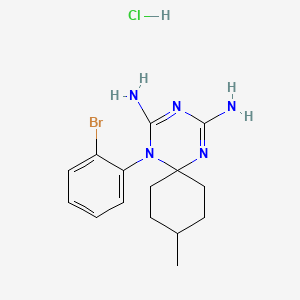

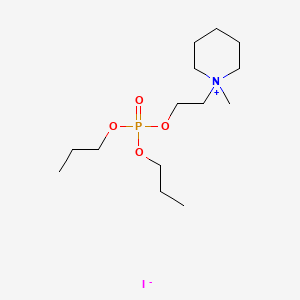
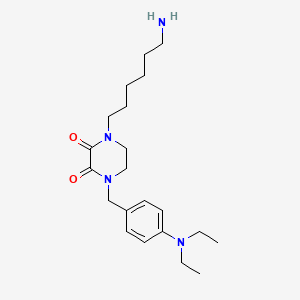
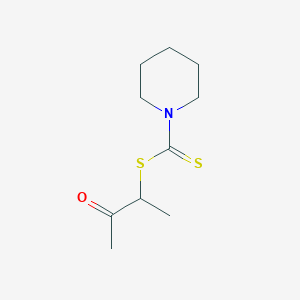
![N-(4'-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14449224.png)
